![molecular formula C9H10O2 B037623 [2-(Ethenyloxy)phenyl]methanol CAS No. 120368-06-1](/img/structure/B37623.png)
[2-(Ethenyloxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Ethenyloxy)phenyl]methanol is a chemical compound that is widely used in scientific research. It is also known as 2-(2-hydroxyphenyl)ethanol or phenylmethanol. This compound has various applications in the field of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
[2-(Ethenyloxy)phenyl]methanol has various scientific research applications. It is used as a starting material for the synthesis of various pharmaceutical and biologically active compounds. It also has applications in the field of polymer chemistry as a monomer for the synthesis of polyesters and polyurethanes. Furthermore, it is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Mechanism Of Action
The mechanism of action of [2-(Ethenyloxy)phenyl]methanol is not well understood. However, it is believed to act as a nucleophile in various reactions. It can also undergo oxidation and reduction reactions to form various functionalized compounds.
Biochemical And Physiological Effects
[2-(Ethenyloxy)phenyl]methanol has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant activities. It has also been shown to have antitumor and antimicrobial properties. Furthermore, it has been reported to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of [2-(Ethenyloxy)phenyl]methanol is its versatility. It can be used as a starting material for the synthesis of various compounds. It is also a cost-effective reagent that is readily available. However, one of the limitations of [2-(Ethenyloxy)phenyl]methanol is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are various future directions for research on [2-(Ethenyloxy)phenyl]methanol. One area of research could be the development of new synthesis methods for this compound. Another area of research could be the investigation of its mechanism of action and its potential use as a therapeutic agent. Furthermore, [2-(Ethenyloxy)phenyl]methanol could be used as a building block for the synthesis of new functionalized compounds with potential applications in various fields.
Synthesis Methods
[2-(Ethenyloxy)phenyl]methanol can be synthesized by the reaction of 2-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields [2-(Ethenyloxy)phenyl]methanol as a white crystalline solid with a melting point of 62-64°C. This synthesis method is simple, efficient, and cost-effective.
properties
CAS RN |
120368-06-1 |
|---|---|
Product Name |
[2-(Ethenyloxy)phenyl]methanol |
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(2-ethenoxyphenyl)methanol |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-6-4-3-5-8(9)7-10/h2-6,10H,1,7H2 |
InChI Key |
HHNXTTRUDPKPIR-UHFFFAOYSA-N |
SMILES |
C=COC1=CC=CC=C1CO |
Canonical SMILES |
C=COC1=CC=CC=C1CO |
synonyms |
Benzenemethanol, 2-(ethenyloxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






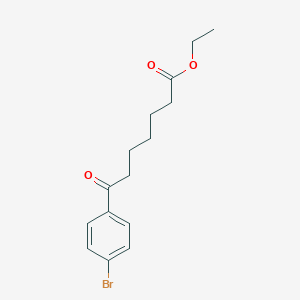
![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
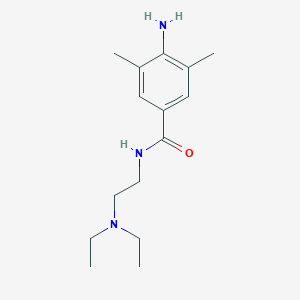

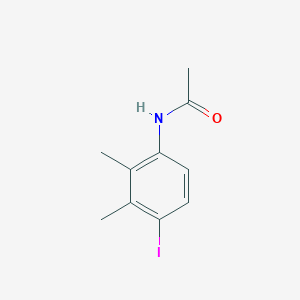
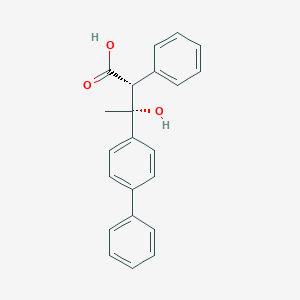


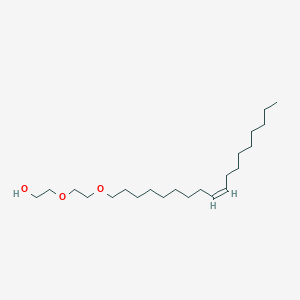
![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
